molecular formula C13H17BrN6O4 B12065630 N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B12065630
M. Wt: 401.22 g/mol
InChI Key: ZSILXQZBZDBZNX-PJQLUOCWSA-N
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Description

N’-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant applications in scientific research. This compound is characterized by its unique structure, which includes a brominated purine base and a hydroxymethyl oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves multiple stepsThe final step involves the formation of the dimethylmethanimidamide group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs automated synthesis techniques to ensure high yield and purity. The process involves the use of advanced reactors and purification systems to manage the complex reaction conditions and intermediates .

Chemical Reactions Analysis

Types of Reactions

N’-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

N’-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves its incorporation into nucleic acids. This incorporation can disrupt normal DNA synthesis and repair processes, leading to antiviral effects. The compound targets viral DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable tool in the study of nucleic acid chemistry and antiviral research .

Properties

Molecular Formula

C13H17BrN6O4

Molecular Weight

401.22 g/mol

IUPAC Name

N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H17BrN6O4/c1-19(2)5-15-13-17-10-9(11(23)18-13)16-12(14)20(10)8-3-6(22)7(4-21)24-8/h5-8,21-22H,3-4H2,1-2H3,(H,17,18,23)/b15-5+

InChI Key

ZSILXQZBZDBZNX-PJQLUOCWSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)Br

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)Br

Origin of Product

United States

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